6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Kinase inhibitor design Hinge-binding motif Positional isomer

This 6-substituted pyrimidine scaffold is a critical tool for medicinal chemistry, offering a distinct spatial orientation for kinase selectivity studies compared to its commercially available 2-substituted isomer (CAS 1333960-91-0). As an unvalidated variable change, direct sourcing is essential for reliable SAR. It serves as a minimal pharmacophore to probe the 3,5-dimethylpiperidine moiety`s intrinsic contribution to target affinity. Given its discontinued commercial status, secure your supply through custom synthesis to benchmark directly against related chemotypes and generate proprietary ADME data.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1536884-56-6
Cat. No. B1470635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
CAS1536884-56-6
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC(=NC(=C2)N)C)C
InChIInChI=1S/C12H20N4/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3,(H2,13,14,15)
InChIKeyMEXMOMIMIZWBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS 1536884-56-6): Procurement-Ready Physicochemical Identity and Structural Classification


6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS 1536884-56-6) is a synthetic small-molecule heterocycle belonging to the 2-methylpyrimidin-4-amine class, functionalized with a 3,5-dimethylpiperidine moiety at the pyrimidine 6-position . Its molecular formula is C₁₂H₂₀N₄ with a molecular weight of 220.31 g/mol, and the compound exists as a mixture of stereoisomers due to the chiral centers on the piperidine ring [1]. The 2-methylpyrimidin-4-amine scaffold is a recognized hinge-binding motif in kinase inhibitor design, while the 3,5-dimethylpiperidine substituent introduces steric bulk and conformational constraint that can modulate target selectivity relative to unsubstituted piperidine or alternative regioisomeric dimethylpiperidine analogs .

Why 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine Cannot Be Assumed Interchangeable with Its Positional Isomer or Other Piperidine-Pyrimidine Analogs


The substitution position of the 3,5-dimethylpiperidine moiety on the pyrimidine ring fundamentally alters the spatial orientation of both the hinge-binding 4-amine group and the methyl substituent, a critical determinant of kinase selectivity . The target compound (6-substituted) positions the 4-amine and 2-methyl groups in a geometry distinct from its 2-substituted positional isomer (CAS 1333960-91-0), which may result in divergent ATP-pocket binding modes . Furthermore, the 3,5-dimethyl substitution pattern on the piperidine ring creates a steric and electronic environment different from the 2,6-dimethylpiperidine or unsubstituted piperidine variants, potentially altering conformational preferences and off-rate kinetics [1]. Without direct comparative pharmacological data for this specific compound, any substitution with a closely related analog in a biological assay constitutes an unvalidated variable change.

Quantitative Evidence Guide for 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine: Comparator-Based Differentiation Data


Positional Isomerism: 6-Position vs. 2-Position 3,5-Dimethylpiperidine Substitution Alters Pyrimidine Substitution Vector and Hinge-Binding Geometry

The target compound bears the 3,5-dimethylpiperidine substituent at the pyrimidine 6-position, placing the 4-amine (hinge-binding donor/acceptor) and the 2-methyl group in a 2,4-disubstituted arrangement. Its positional isomer, 2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-91-0), instead places the piperidine at the 2-position with the methyl at the 6-position, creating a 4,6-disubstituted arrangement . In kinase drug discovery, the vector of the 4-amine hydrogen bond donor relative to the hydrophobic pocket occupied by the 2-methyl or 6-methyl group directly determines which kinase hinge residues are engaged and at what angle, a parameter known to differentiate otherwise equipotent analogs in selectivity panels . No direct head-to-head kinase profiling data exist for this specific pair.

Kinase inhibitor design Hinge-binding motif Positional isomer Structure-activity relationship

Purity and Quality Assurance: Target Compound Offered at 95% Minimum vs. Positional Isomer at 98% Standard Purity

The target compound was supplied by Biosynth (via CymitQuimica, now discontinued) at a minimum purity of 95% . In contrast, the positional isomer 2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-91-0) is currently available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC available . For procurement decisions where the target compound must be sourced (e.g., via custom synthesis), users should specify purity requirements of ≥95% and request analytical certificates equivalent to those provided for the isomer.

Chemical purity Quality control Procurement specification Vendor comparison

Vendor Availability and Supply Chain Continuity: Target Compound Discontinued vs. Positional Isomer Commercially Stocked

6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS 1536884-56-6) was previously stocked by Biosynth (Ref. 3D-LLC88456, 5 g scale) but is currently listed as discontinued with no alternative commercial supplier identified across major chemical marketplaces . In contrast, the positional isomer 2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-91-0) is actively stocked and available for immediate purchase from Bidepharm . A related derivative, 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, is available as a screening compound from ChemDiv (14 mg scale) . Procurement of the target compound currently requires custom synthesis, with lead times and costs to be negotiated.

Chemical sourcing Supply chain Vendor availability Custom synthesis

3,5-Dimethylpiperidine Moiety in Related Pyrimidine Chemotypes: Measurable but Weak 5-HT2C Receptor Engagement (IC50 3.82 µM)

In a related chemotype—6-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL574977)—the 3,5-dimethylpiperidine-pyrimidine scaffold showed measurable but weak displacement of [³H]Mesulergine at the human recombinant 5-HT2C receptor, with an IC50 of 3.82 µM (3,820 nM) [1]. This demonstrates that the 3,5-dimethylpiperidine moiety, when attached to a pyrimidine-based core, can engage biological targets at micromolar concentrations. No comparable data are available for the target compound itself, and no comparator data for alternative piperidine substitution patterns (e.g., 2,6-dimethyl, unsubstituted) in the same assay exist.

GPCR Serotonin receptor 3,5-Dimethylpiperidine SAR Chemotype profiling

Physicochemical Property Differentiation: Computed logP and logD Values for the 3,5-Dimethylpiperidine-Pyrimidine Scaffold Class

A closely related derivative within the same scaffold class—6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (ChemDiv G786-0106)—has computed logP of 3.51 and logD of 3.51, with a polar surface area of 78.28 Ų and 2 hydrogen bond donors . These values provide a class-level reference for the lipophilicity range expected for 3,5-dimethylpiperidine-substituted pyrimidin-4-amines. The target compound, lacking the 5-nitro and 2-pyrrolidine substituents, would be expected to have lower logP and lower PSA, but no experimentally determined values are publicly available. The positional isomer has identical molecular formula but may exhibit different chromatographic retention and solubility due to altered electronic distribution.

Lipophilicity Drug-likeness Physicochemical profiling logP

Recommended Research and Industrial Application Scenarios for 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine


Kinase Hinge-Binder SAR Libraries Requiring 6-Position Piperidine Vector Differentiation

The compound is suitable as a core scaffold for structure-activity relationship (SAR) studies where the 6-position piperidine substitution vector is hypothesized to confer selectivity advantages over 2-position or 4-position piperidine analogs. Users comparing this compound against its positional isomer (CAS 1333960-91-0) can probe how the spatial relationship between the hinge-binding 4-amine and the solvent-exposed piperidine moiety affects kinase panel selectivity . The 3,5-dimethyl substitution on the piperidine ring further allows exploration of steric effects on binding pocket complementarity, a parameter not accessible with unsubstituted piperidine analogs .

Custom Synthesis-Led Hit Expansion Where Commercial Availability of Positional Isomer Enables Rapid Initial Screening

Given the discontinued commercial status of the target compound, a practical procurement strategy involves initial screening with the commercially available positional isomer 2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine (98% purity, Bidepharm) to assess scaffold suitability, followed by custom synthesis of the 6-substituted target compound if the positional isomer shows promising activity . The 5-nitro-2-pyrrolidine analog available from ChemDiv (14 mg) provides a third structural reference point for evaluating the impact of additional substituents on the pyrimidine core .

GPCR or Kinase Screening Panels Where Micromolar-Affinity 3,5-Dimethylpiperidine Chemotypes Serve as Starting Points

The demonstrated 5-HT2C receptor engagement (IC50 3.82 µM) of a related 3,5-dimethylpiperidine-pyrazolo[3,4-d]pyrimidine chemotype provides a quantitative precedent that this structural class can achieve target binding in the low micromolar range [1]. The target compound, with its simpler 2-methylpyrimidin-4-amine core (lacking the fused pyrazole ring), may serve as a minimal pharmacophore for assessing the intrinsic contribution of the 3,5-dimethylpiperidine moiety to target affinity. Users screening this compound in kinase or GPCR panels should benchmark against the 5-HT2C data as a reference for expected potency range.

Physicochemical and Metabolic Stability Profiling of 3,5-Dimethylpiperidine-Pyrimidine Scaffolds

The computed logP range of ~3.5 for the 3,5-dimethylpiperidine-pyrimidine class indicates moderate lipophilicity that warrants experimental determination of LogD7.4, aqueous solubility, and microsomal stability. Procurement of this compound (via custom synthesis) for in vitro ADME profiling enables direct measurement of these parameters, which can then be compared against the positional isomer and other piperidine variants to establish structure-property relationships. Such data are essential for prioritizing this scaffold in lead optimization programs.

Quote Request

Request a Quote for 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.